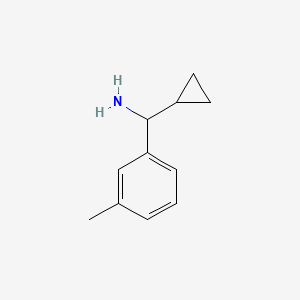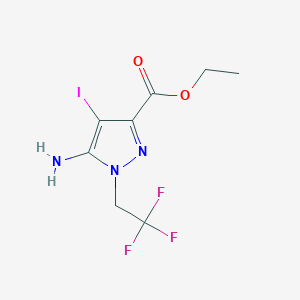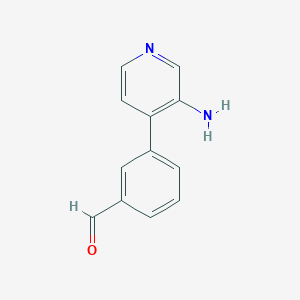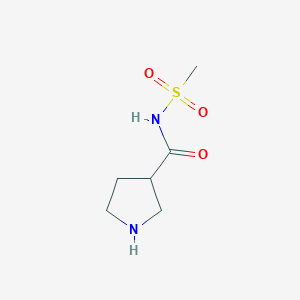
N-Methanesulfonylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methanesulfonylpyrrolidine-3-carboxamide is a compound that belongs to the class of carboxamides. Carboxamides are known for their utility in various fields, including organic and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methanesulfonyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methanesulfonylpyrrolidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond . Non-catalytic methods may involve direct amidation under specific conditions, such as elevated temperatures or the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for rapid heating and precise control of reaction conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methanesulfonylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
N-Methanesulfonylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Methanesulfonylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
N-Methanesulfonylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but differ in their functional groups and biological activity.
Indole-3-carboxamides: Indole derivatives have a different heterocyclic structure but share similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H12N2O3S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
N-methylsulfonylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O3S/c1-12(10,11)8-6(9)5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
DXFIZYDAWXGUCR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC(=O)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)

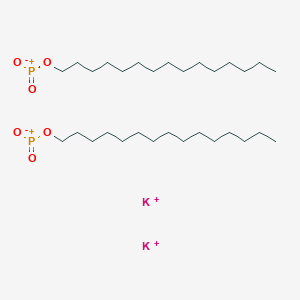
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)


